2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate
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Overview
Description
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate typically involves the reaction of 2-ethyl-1-oxo-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Scientific Research Applications
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-oxo-2,3-dihydro-1H-indene: A precursor in the synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate.
2,3-Dihydro-1H-inden-1-one: Another indene derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its acetate group allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2-ethyl-3-oxo-1H-inden-2-yl) acetate |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3 |
InChI Key |
UQIPKFRGCIWJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
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